molecular formula C18H18N2O B2431312 (4-methylphenyl)[3-phenyl-5,6-dihydro-1(4H)-pyridazinyl]methanone CAS No. 159799-40-3

(4-methylphenyl)[3-phenyl-5,6-dihydro-1(4H)-pyridazinyl]methanone

Cat. No.: B2431312
CAS No.: 159799-40-3
M. Wt: 278.355
InChI Key: LBVZDXOTAWYART-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Methylphenyl)[3-phenyl-5,6-dihydro-1(4H)-pyridazinyl]methanone is an organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyridazinone ring fused with phenyl and methylphenyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-methylphenyl)[3-phenyl-5,6-dihydro-1(4H)-pyridazinyl]methanone typically involves the following steps:

Industrial Production Methods: In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction of the pyridazinone ring can yield dihydropyridazinone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.

    Substitution: Reagents such as halogens (for electrophilic substitution) and organometallics (for nucleophilic substitution) are commonly used.

Major Products:

    Oxidation: Carboxylic acids and ketones.

    Reduction: Dihydropyridazinone derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Chemistry:

    Catalysis: The compound can act as a ligand in transition metal catalysis, facilitating various organic transformations.

    Material Science: It is used in the synthesis of polymers and advanced materials with specific electronic properties.

Biology and Medicine:

Industry:

    Agriculture: It is explored for use in agrochemicals as herbicides or pesticides.

    Pharmaceuticals: The compound serves as a precursor in the synthesis of various therapeutic agents.

Mechanism of Action

The mechanism of action of (4-methylphenyl)[3-phenyl-5,6-dihydro-1(4H)-pyridazinyl]methanone involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Uniqueness: (4-Methylphenyl)[3-phenyl-5,6-dihydro-1(4H)-pyridazinyl]methanone is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new therapeutic agents and materials.

Properties

IUPAC Name

(4-methylphenyl)-(6-phenyl-4,5-dihydro-3H-pyridazin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O/c1-14-9-11-16(12-10-14)18(21)20-13-5-8-17(19-20)15-6-3-2-4-7-15/h2-4,6-7,9-12H,5,8,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBVZDXOTAWYART-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCCC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.